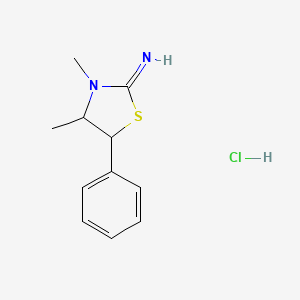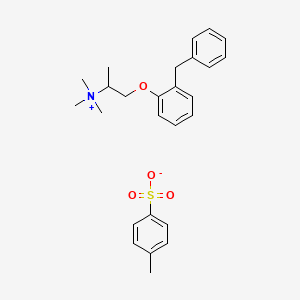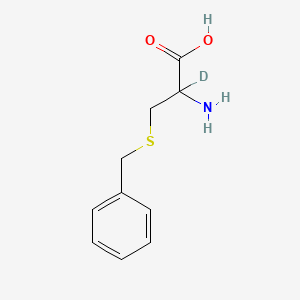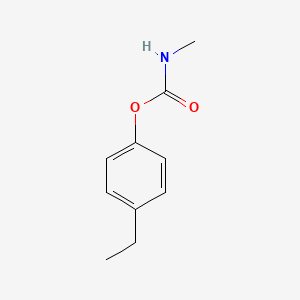![molecular formula C13H10N2O3S B13759705 Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- is a complex organic compound with the molecular formula C13H10N2O3S and a molecular weight of 274.3 g/mol This compound is characterized by its unique structure, which includes a pyrano[2,3-g]benzothiazole moiety
Métodos De Preparación
The synthesis of Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- involves several steps. One common method includes the condensation of 4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazole with acetamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Condensation: The compound can participate in condensation reactions, forming larger molecules by combining with other compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound can be used in the development of new materials and in various industrial processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- can be compared with other similar compounds, such as:
Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)-: This compound has a similar structure but may differ in specific functional groups or substituents.
Benzothiazole derivatives: These compounds share the benzothiazole core structure but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of Acetamide, N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)- lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H10N2O3S |
|---|---|
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
N-(4-methyl-7-oxopyrano[2,3-g][1,3]benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H10N2O3S/c1-6-5-9-8(3-4-10(17)18-9)12-11(6)15-13(19-12)14-7(2)16/h3-5H,1-2H3,(H,14,15,16) |
Clave InChI |
AVCULJJFDVMTRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=O)O2)C3=C1N=C(S3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)








![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)

